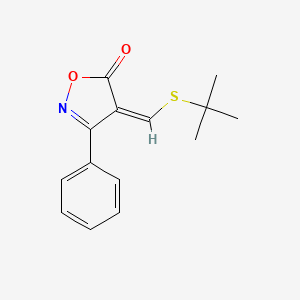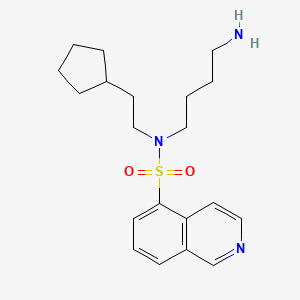
1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring a fluorophenyl group, a pyrrole moiety, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Pyrrole Moiety: This step often involves the condensation of a suitable aldehyde with an amine to form the pyrrole ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Halogenation, nitration, or sulfonation reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry:
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyrrole rings can participate in hydrogen bonding and π-π stacking interactions.
相似化合物的比较
- 1-(4-Chlorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- 1-(4-Bromophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Comparison:
- Unique Features: The presence of the fluorine atom in 1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde can significantly alter its electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs.
- Reactivity: Fluorine’s high electronegativity can influence the compound’s reactivity, potentially enhancing its ability to participate in electrophilic aromatic substitution reactions.
This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications.
属性
CAS 编号 |
922494-75-5 |
|---|---|
分子式 |
C14H10FN3O |
分子量 |
255.25 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-5-12(6-4-11)18-8-10(9-19)14(17-18)13-2-1-7-16-13/h1-9,16H |
InChI 键 |
FHTLVSZERPHHRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



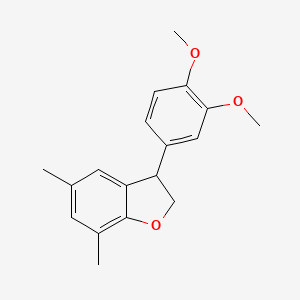
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
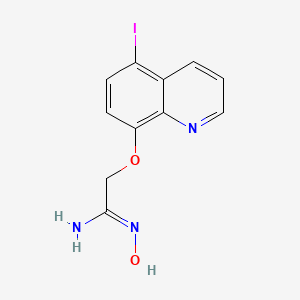
![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)

![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
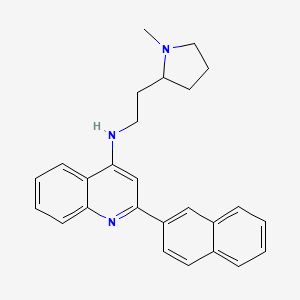

![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)
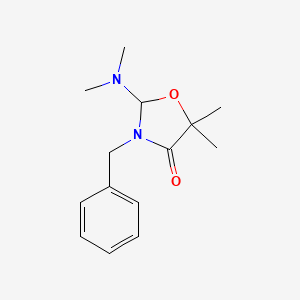
![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
